

# Application Notes and Protocols: Immunohistochemistry for FGFR2 Expression in Alofanib Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Alofanib** (RPT835) is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). It binds to the extracellular domain of FGFR2, inducing conformational changes that inhibit receptor activity.[1][2] Dysregulation of the FGFR2 signaling pathway is implicated in the pathogenesis of various malignancies, making it a promising therapeutic target.[3][4] **Alofanib** has shown potent anti-tumor activity in preclinical models and has been evaluated in clinical trials, particularly for gastric and ovarian cancers.[5][6]

Immunohistochemistry (IHC) is a critical tool for assessing FGFR2 expression in tumor tissues, aiding in patient selection and the evaluation of treatment response. These application notes provide a summary of quantitative data from **Alofanib** studies and detailed protocols for FGFR2 and Ki-67 immunohistochemistry.

### **Quantitative Data from Alofanib Studies**

The following tables summarize key quantitative data from preclinical and clinical studies of **Alofanib**, demonstrating its inhibitory effects on cancer cells and tumors.

## Table 1: In Vitro Efficacy of Alofanib



| Cancer Type       | Cell Line             | Parameter                                | Value         | Reference |
|-------------------|-----------------------|------------------------------------------|---------------|-----------|
| Gastric Cancer    | KATO III              | IC50 (FRS2α<br>phosphorylation)          | <10 nM        |           |
| Ovarian Cancer    | SKOV3                 | GI50 (Cell<br>Growth<br>Inhibition)      | 0.37 μmol/L   | _         |
| Various Cancers   | Panel of 4 cell lines | GI50 (FGF-<br>mediated<br>proliferation) | 16-370 nmol/l | -         |
| Endothelial Cells | Human and<br>Mouse    | GI50<br>(Proliferation and<br>Migration) | 11-58 nmol/l  | -         |

Table 2: In Vivo Efficacy of Alofanib in Ovarian Cancer

**Xenograft Model** 

| Treatment<br>Group                             | Parameter                              | Result | P-value  | Reference |
|------------------------------------------------|----------------------------------------|--------|----------|-----------|
| Alofanib +<br>Chemotherapy<br>vs. Vehicle      | Tumor Growth<br>Inhibition             | 80%    | < 0.001  | [6]       |
| Alofanib + Chemotherapy vs. Chemotherapy alone | Tumor Growth<br>Inhibition             | 53%    | < 0.001  | [6]       |
| Alofanib<br>Treatment                          | Reduction in<br>Microvessel<br>Density | 49%    | < 0.0001 | [6]       |
| Alofanib<br>Treatment                          | Reduction in Ki-<br>67 Positive Cells  | 42%    | < 0.05   | [6]       |





Table 3: Clinical Efficacy of Alofanib in Metastatic

Gastric Cancer (NCT04071184)

| Parameter                                 | Value       | Reference |
|-------------------------------------------|-------------|-----------|
| Objective Response Rate (ORR)             | 9.5%        | [7]       |
| Disease Control Rate (DCR)                | 71.4%       | [7]       |
| Median Progression-Free<br>Survival (PFS) | 3.63 months | [5]       |
| Median Overall Survival (OS)              | 7.0 months  | [5]       |

# Signaling Pathway and Experimental Workflow FGFR2 Signaling Pathway Inhibition by Alofanib





Click to download full resolution via product page

Caption: FGFR2 signaling pathway and allosteric inhibition by **Alofanib**.



### **Immunohistochemistry Experimental Workflow**



Click to download full resolution via product page



Caption: General workflow for immunohistochemical staining.

# **Experimental Protocols**

# Protocol 1: Immunohistochemistry for FGFR2 in Gastric Cancer Tissue

This protocol is based on the use of the rabbit monoclonal antibody [EPR24075-418], which has been utilized in studies of gastric cancer.[8][9][10]

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) gastric cancer tissue sections (4-5 μm)
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 1% BSA in PBS or commercial blocking solution)
- Primary Antibody: Rabbit monoclonal anti-FGFR2 [EPR24075-418] (Abcam, ab289968)
- Polymer-based HRP-conjugated secondary antibody (anti-rabbit)
- DAB (3,3'-Diaminobenzidine) substrate-chromogen system
- Hematoxylin counterstain
- Mounting medium

#### Procedure:

Deparaffinization and Rehydration:



- Immerse slides in xylene (or substitute) for 2 x 5 minutes.
- Rehydrate through a graded series of ethanol: 100% (2 x 2 minutes), 95% (1 x 2 minutes),
   70% (1 x 2 minutes).
- Rinse in deionized water for 2 minutes.
- Antigen Retrieval:
  - Pre-heat the Antigen Retrieval Solution to 95-100°C in a water bath or steamer.
  - Immerse slides in the pre-heated solution and incubate for 20-30 minutes.
  - Allow slides to cool in the buffer for 20 minutes at room temperature.
  - Rinse with wash buffer (e.g., PBS or TBS).
- Blocking of Endogenous Peroxidase:
  - Incubate sections with 3% Hydrogen Peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.
  - Rinse with wash buffer.
- Blocking of Non-specific Binding:
  - Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
  - Dilute the anti-FGFR2 antibody [EPR24075-418] to the recommended concentration (e.g., 1:100) in antibody diluent.
  - Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- · Secondary Antibody Incubation:
  - Rinse slides with wash buffer.



 Incubate with the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).

#### Detection:

- Rinse slides with wash buffer.
- Incubate with the DAB substrate-chromogen solution until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
- Rinse with deionized water to stop the reaction.
- · Counterstaining:
  - Counterstain with hematoxylin for 1-2 minutes.
  - "Blue" the sections in running tap water.
- Dehydration and Mounting:
  - Dehydrate through a graded series of ethanol and clear in xylene.
  - Coverslip with a permanent mounting medium.

FGFR2 Staining Interpretation and Scoring:

FGFR2 expression is typically evaluated based on the intensity and percentage of stained tumor cells.[11][12] A common scoring system involves:

- Intensity Score: 0 (no staining), 1+ (weak), 2+ (moderate), 3+ (strong).
- Percentage of Positive Cells: The percentage of tumor cells showing membranous and/or cytoplasmic staining.
- H-Score: Calculated as: [1 x (% cells 1+) + 2 x (% cells 2+) + 3 x (% cells 3+)], resulting in a score from 0 to 300.



# Protocol 2: Immunohistochemistry for Ki-67 in Ovarian Cancer Xenograft Tissue

This protocol provides a method for assessing cell proliferation in mouse xenograft tissues treated with agents like **Alofanib**.[6]

#### Materials:

- FFPE ovarian cancer xenograft tissue sections (4-5 μm)
- Deparaffinization and rehydration reagents (as in Protocol 1)
- Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 2.5% Normal Horse Serum)
- Primary Antibody: Rabbit anti-Ki-67 antibody
- HRP-conjugated secondary antibody (anti-rabbit)
- DAB substrate-chromogen system
- Hematoxylin counterstain
- Mounting medium

#### Procedure:

- Deparaffinization and Rehydration: Follow the same steps as in Protocol 1.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval using Citrate Buffer (pH 6.0) for 20-30 minutes.
  - Allow slides to cool.
- Blocking:



- Block endogenous peroxidase with 3% H2O2 for 10 minutes.[14]
- Block non-specific binding with 2.5% Normal Horse Serum for 30 minutes.[13]
- · Primary Antibody Incubation:
  - Incubate sections with a diluted anti-Ki-67 antibody overnight at 4°C.[13]
- · Secondary Antibody and Detection:
  - Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[13]
  - Develop the signal with a DAB substrate.[13]
- Counterstaining, Dehydration, and Mounting: Follow the same steps as in Protocol 1.

#### Ki-67 Staining Interpretation:

- The Ki-67 labeling index is determined by counting the percentage of tumor cells with positive nuclear staining in representative high-power fields.
- A higher Ki-67 index indicates a greater proliferative activity of the tumor cells.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. citeab.com [citeab.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase Ib study of alofanib, an allosteric FGFR2 inhibitor, in patients with advanced or metastatic gastric cancer. - ASCO [asco.org]







- 5. A phase 1b study of the allosteric extracellular FGFR2 inhibitor alofanib in patients with pretreated advanced gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A first-in-human phase 1b study of a novel allosteric extracellular FGFR2 inhibitor alofanib in patients with refractory metastatic gastric cancer. ASCO [asco.org]
- 8. Challenges of FGFR2 Testing in Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. study-of-fgfr2-status-in-gastric-cancer-by-immunohistochemistry-and-fluorescent-in-situ-hybridization Ask this paper | Bohrium [bohrium.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Prognostic relevance of FGFR2 expression in stage II/III gastric cancer with curative resection and S-1 chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Immunohistochemistry [bio-protocol.org]
- 14. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Immunohistochemistry for FGFR2 Expression in Alofanib Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605329#immunohistochemistry-for-fgfr2-expression-in-alofanib-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com